molecular formula C10H6F2N2O2S B1405940 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1508051-73-7

2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1405940
CAS No.: 1508051-73-7
M. Wt: 256.23 g/mol
InChI Key: ZTRXYXVUWRYNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 1508051-73-7 . It has a molecular weight of 256.23 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . Additionally, a group of researchers synthesized four N-acylated 2-amino-5-benzyl-1,3-thiazoles by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in the dioxane medium .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various reactions. For example, 3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of several organic compounds via Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Biological Activities

A study by Fengyun et al. (2015) synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, exhibiting significant fungicidal and antivirus activities. This demonstrates the compound's potential in controlling fungi and viruses.

Heterocyclic γ-Amino Acids

Mathieu et al. (2015) developed a short and versatile chemical route to orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids), valuable in mimicking secondary structures of proteins such as helices and β-sheets.

Co-Crystal Study

Lynch (2001) investigated the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, highlighting the compound's utility in crystallography and molecular structure analysis.

Antimicrobial Activity

Stanchev et al. (1999) synthesized 2‐(Pyrrolidinyl)thiazole‐4‐carboxylic acid and other derivatives, demonstrating moderate antibacterial activity against various bacteria, fungi, and yeast.

Ultrasonic and Thermal Synthesis

Baker & Williams (2003) reported the high-yield synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement, indicating advances in synthesis methodologies.

Thiazole and Oxazole Amino Acids in Peptides

Mathieu et al. (2013) synthesized 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids as new γ-amino acid building blocks, important in peptide research and structural analysis.

Corrosion Inhibition Study

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including 2-amino-1,3-thiazole, for corrosion inhibition of iron, highlighting its potential in materials science.

Safety and Hazards

While specific safety and hazards information for “2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” is not available, similar compounds advise avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect cell signaling pathways and cellular metabolism. Additionally, the compound can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding . This competitive inhibition can lead to a decrease in the production of specific metabolites and an alteration in metabolic pathways. Additionally, the compound can interact with DNA and RNA, affecting their stability and function . This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the compound has been shown to maintain its activity for several days, but its effects can diminish over time as it is metabolized by cellular enzymes . In in vivo studies, the compound’s long-term effects on cellular function have been observed, with some studies reporting sustained inhibition of tumor growth over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific organelles such as the mitochondria, where it can influence mitochondrial function and energy production . Additionally, post-translational modifications such as phosphorylation can affect the compound’s localization and activity . These modifications can direct the compound to specific cellular compartments, where it can exert its effects on cellular processes .

Properties

IUPAC Name

2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRXYXVUWRYNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.